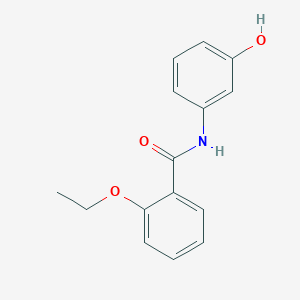

2-ethoxy-N-(3-hydroxyphenyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-ethoxy-N-(3-hydroxyphenyl)benzamide is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemistry

In chemistry, 2-ethoxy-N-(3-hydroxyphenyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of chemical libraries aimed at drug discovery. The compound's reactivity can be exploited in:

- Cross-coupling reactions to form biaryl compounds.

- Functionalization to create derivatives with enhanced properties.

Biology

Biologically, this compound has been investigated for its potential as a fluorescent probe due to the presence of the hydroxyphenyl group, which exhibits strong fluorescence. This property makes it suitable for:

- Imaging cellular processes .

- Studying protein interactions in live cells.

Research indicates that derivatives of this compound may exhibit selective binding to biological targets, making them candidates for further biological evaluation.

Medicine

In the medical field, this compound has shown promise in drug development, particularly in oncology and neurology. Its applications include:

- Anticancer activity : Studies have demonstrated that the compound can induce apoptosis in cancer cells by modulating key signaling pathways.

- Neuroprotective effects : Preliminary research suggests that it may protect neuronal cells from oxidative stress.

Case studies have highlighted its efficacy against various cancer cell lines, indicating potential therapeutic applications.

Industry

In industrial applications, this compound is utilized in developing advanced materials. Its stability and reactivity make it suitable for:

- Coatings : The compound can enhance the durability and performance of polymer coatings.

- Additives : It may be incorporated into formulations to improve material properties such as thermal stability and resistance to degradation.

Data Tables

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Neuroprotection | Protects against oxidative stress | |

| Fluorescence Imaging | Strong fluorescence signal observed |

Case Studies

-

Anticancer Activity Study :

A study evaluated the effects of this compound on human breast cancer cells. Results showed a significant reduction in cell viability and induction of apoptosis through caspase activation pathways. -

Neuroprotective Effects :

In a mouse model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

化学反应分析

General Procedure (Adapted from ):

- Activation of carboxylic acid :

- 2-Ethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or DIC/HOBt (N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole).

- Coupling with 3-hydroxyaniline :

Key Data:

| Reagent System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| DIC/HOBt | DCM | RT, 12 h | 65% | |

| SOCl₂, then Et₃N | Ethanol | Reflux, 3 h | 75% |

Hydroxyl Group Modifications

The phenolic -OH at position 3 participates in alkylation and acylation:

- Alkylation (e.g., methylation):

- Acylation :

Ethoxy Group Reactivity

The ethoxy substituent undergoes nucleophilic substitution under acidic conditions:

- Hydrolysis :

Amide Bond Transformations

- Reduction :

- Thioamide Formation :

Cyclization Reactions

Under oxidative or thermal conditions, the compound forms heterocycles:

- Benzoxazole Formation :

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzaldehyde | FeCl₃ | Toluene, 110°C | 2-Ethoxybenzoxazole | 76% |

Oxidation Reactions

PhIO-mediated oxidation introduces hydroxyl groups or rearranges the aromatic system:

- Diphenyl Ether Oxidation :

Biological Activity Correlations

Derivatives of this compound exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus .

- Analgesic Effects : ED₅₀ = 12 mg/kg in acetic acid-induced writhing tests .

Stability and Degradation

常见问题

Q. What are the recommended synthetic pathways for 2-ethoxy-N-(3-hydroxyphenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis of benzamide derivatives typically involves coupling reactions between substituted benzoic acids and anilines. For this compound, a plausible route includes:

- Step 1 : Activation of 2-ethoxybenzoic acid using coupling agents like EDCl/HOBt to form an active ester.

- Step 2 : Reaction with 3-aminophenol under basic conditions (e.g., DIPEA in DMF) to form the amide bond.

- Optimization : Yield can be improved by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (room temperature to 40°C). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can crystallographic methods resolve the molecular conformation and intermolecular interactions of this compound?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

- Data Collection : Use a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include hydrogen bonding (e.g., O–H···O between hydroxyl and ethoxy groups) and π-π stacking of aromatic rings .

- Validation : Mercury CSD 2.0 can visualize packing patterns and calculate void volumes .

Q. What computational strategies are suitable for predicting the bioactivity of this compound against target proteins?

Advanced Research Question

Structure-activity relationship (SAR) studies integrate:

- Docking Simulations : Use AutoDock Vina to model ligand-protein interactions (e.g., binding affinity to kinases or GPCRs).

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors derived from analogs (e.g., N-ethyl-2-methyl-N-phenyl-benzamide toxicity data) .

- Experimental Validation : Confirm predictions via in vitro assays (e.g., IC50 determination in enzyme inhibition studies) .

Q. How can conflicting toxicity data for benzamide analogs be reconciled in preclinical studies?

Advanced Research Question

Discrepancies in toxicity (e.g., LD50 variations in N-substituted benzamides) arise from:

- Structural Nuances : Electron-withdrawing groups (e.g., nitro) increase reactivity, while bulky substituents (e.g., 2-methylpropenyl) reduce metabolic activation .

- Experimental Design : Standardize protocols (e.g., OECD guidelines) for in vivo studies to control variables like administration route and solvent effects.

- Meta-Analysis : Use tools like RevMan to aggregate data across studies and identify outliers .

Q. What advanced spectroscopic techniques complement SCXRD for characterizing dynamic molecular behavior in solution?

Advanced Research Question

- NMR Spectroscopy : 1H/13C NMR (e.g., Bruker Avance III HD 500 MHz) identifies rotameric forms via splitting of ethoxy or amide protons.

- DFT Calculations : Gaussian 16 optimizes geometries and calculates NMR chemical shifts (B3LYP/6-311++G(d,p) basis set) .

- Dynamic Light Scattering (DLS) : Monitors aggregation states in solvents like DMSO .

Q. How do substituents on the benzamide core influence its stability under oxidative or hydrolytic conditions?

Advanced Research Question

- Oxidative Stability : The 3-hydroxyphenyl group is prone to oxidation (e.g., quinone formation), mitigated by adding electron-donating substituents (e.g., methoxy).

- Hydrolytic Stability : Amide bond cleavage is pH-dependent; stability increases in acidic conditions (protonation of the carbonyl oxygen). Accelerated stability studies (40°C/75% RH) quantify degradation pathways .

Q. What role does hydrogen-bonding play in the solid-state photophysical properties of this compound?

Advanced Research Question

- Intramolecular H-Bonds : The hydroxyl group forms a six-membered ring with the amide carbonyl, reducing excited-state energy and shifting fluorescence emission.

- Intermolecular Interactions : J-aggregates formed via O–H···O bonds enhance quantum yield. Time-resolved fluorescence spectroscopy (e.g., Horiba Fluorolog) quantifies lifetimes .

属性

CAS 编号 |

723757-73-1 |

|---|---|

分子式 |

C15H15NO3 |

分子量 |

257.28 g/mol |

IUPAC 名称 |

2-ethoxy-N-(3-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C15H15NO3/c1-2-19-14-9-4-3-8-13(14)15(18)16-11-6-5-7-12(17)10-11/h3-10,17H,2H2,1H3,(H,16,18) |

InChI 键 |

DZFQQMZEGCPBLI-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)O |

规范 SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。